molecular formula C12H15N5O3 B5526433 2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

Cat. No.: B5526433
M. Wt: 277.28 g/mol
InChI Key: JEYJOMGCZMLPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is a synthetic organic compound that features a triazole ring, a methoxy group, and an acetamide moiety

Scientific Research Applications

2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring is known to bind to metal ions and active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is unique due to the presence of both the methoxy and acetamide groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-methoxy-4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-19-10-4-8(5-14-12-15-7-16-17-12)2-3-9(10)20-6-11(13)18/h2-4,7H,5-6H2,1H3,(H2,13,18)(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYJOMGCZMLPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=NC=NN2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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